Vatalanib dihydrochloride

Catalog No.
S548163
CAS No.
212141-51-0
M.F
C20H17Cl3N4
M. Wt
419.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vatalanib dihydrochloride

CAS Number

212141-51-0

Product Name

Vatalanib dihydrochloride

IUPAC Name

N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride

Molecular Formula

C20H17Cl3N4

Molecular Weight

419.7 g/mol

InChI

InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H

InChI Key

AZUQEHCMDUSRLH-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water.

Synonyms

1-(4-chloroanilino)-(4-pyridylmethyl)phthalazine dihydrochloride, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine, 1-(4-chloroanilino)-4-(pyridylmethyl)phthalazine dihydrochloride, CGP 797870, CGP-797870, PTK 787, PTK-787, PTK787, vatalanib, ZK 222584, ZK 232934, ZK-222584, ZK-232934, ZK222584, ZK232934

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl

The exact mass of the compound Vatalanib dihydrochloride is 346.09852 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Vatalanib dihydrochloride is a highly potent, orally bioavailable, small-molecule receptor tyrosine kinase (RTK) inhibitor. Structurally classified as an anilinophthalazine derivative, it functions as an ATP-competitive antagonist . Its primary procurement value lies in its selective, high-affinity inhibition of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), alongside secondary activity against PDGFR-beta and c-Kit [1]. Unlike its free base counterpart, the dihydrochloride salt is specifically engineered for enhanced aqueous solubility, making it the standard material for both in vitro low-solvent assays and in vivo pharmacokinetic models requiring oral or intravenous administration.

Generic substitution in procurement often fails when buyers mistakenly source the Vatalanib free base or opt for more common broad-spectrum TKIs like Sorafenib. The free base form exhibits extremely poor aqueous solubility, necessitating high concentrations of DMSO or complex lipid formulations that can induce solvent toxicity in sensitive endothelial cell assays and complicate in vivo dosing . Furthermore, substituting Vatalanib with a benchmark TKI like Sorafenib introduces profound off-target effects; Sorafenib is a potent Raf kinase inhibitor (Raf-1 IC50 = 6 nM), which confounds experimental readouts when researchers specifically need to isolate VEGFR-driven angiogenic pathways [1]. Procuring the dihydrochloride salt ensures both formulation viability and pathway-specific fidelity.

Aqueous Solubility and In Vivo Formulation Viability

The dihydrochloride salt of Vatalanib provides an aqueous solubility of 10–25 mg/mL, whereas the free base is practically insoluble in water and requires organic solvents like DMSO . This difference is critical for formulating oral gavage or intravenous injections in animal models without inducing solvent-mediated toxicity.

Evidence DimensionAqueous Solubility
Target Compound Data10–25 mg/mL in H2O
Comparator Or BaselineVatalanib free base (<0.1 mg/mL in H2O)
Quantified Difference>100-fold increase in aqueous solubility
ConditionsStandard laboratory conditions (H2O, sonication as needed)

Enables direct aqueous formulation for in vivo animal models, eliminating the confounding variables and cytotoxicity associated with high-DMSO vehicles.

VEGFR-2 Target Potency vs. Benchmark TKIs

Vatalanib dihydrochloride demonstrates superior potency against VEGFR-2 (KDR) with an IC50 of 37 nM, compared to the benchmark multi-kinase inhibitor Sorafenib, which has an IC50 of 90 nM for the same target .

Evidence DimensionVEGFR-2 (KDR) Inhibition (IC50)
Target Compound DataIC50 = 37 nM
Comparator Or BaselineSorafenib (IC50 = 90 nM)
Quantified Difference2.4-fold higher potency against VEGFR-2
ConditionsCell-free recombinant kinase assay

Allows for lower dosing regimens in angiogenesis models, minimizing the risk of off-target cytotoxicity while maintaining robust target engagement.

Kinase Selectivity Profile (Avoidance of Raf Inhibition)

Unlike Sorafenib, which is a potent inhibitor of Raf-1 (IC50 = 6 nM), Vatalanib dihydrochloride exhibits no significant activity against the Raf kinase family . This selectivity ensures that phenotypic changes in cell assays are driven by VEGFR/PDGFR inhibition rather than MAPK pathway interference.

Evidence DimensionRaf-1 Kinase Inhibition (IC50)
Target Compound DataInactive / >10,000 nM
Comparator Or BaselineSorafenib (IC50 = 6 nM)
Quantified Difference>1000-fold selectivity difference for Raf-1
ConditionsIn vitro kinase profiling panel

Prevents confounding variables in pathway deconvolution, making Vatalanib the superior choice for isolating VEGFR-specific mechanisms.

In Vivo Pharmacokinetic Sustenance

Following a 50 mg/kg oral dose in murine models, Vatalanib dihydrochloride maintains plasma concentrations above 1 μM for more than 8 hours [1]. This sustained exposure profile is critical for continuous suppression of VEGF-induced autophosphorylation.

Evidence DimensionPlasma Concentration Maintenance
Target Compound Data>1 μM plasma concentration maintained for >8 hours
Comparator Or BaselineStandard rapid-clearance small molecules (baseline <2 hours)
Quantified DifferenceExtended therapeutic window (>8 hours above IC50 threshold)
Conditions50 mg/kg oral administration (p.o.) in murine models

Validates the compound's suitability for once-daily oral dosing in prolonged in vivo tumor xenograft and angiogenesis studies.

In Vivo Angiogenesis and Tumor Xenograft Modeling

Utilizing its high aqueous solubility and oral bioavailability, Vatalanib dihydrochloride is the optimal choice for once-daily dosing (typically 30-100 mg/kg) in murine renal cell carcinoma or prostate tumor models to evaluate VEGFR-driven vascularization and metastasis suppression [1].

Low-Solvent Endothelial Cell Assays

The dihydrochloride salt is essential for HUVEC proliferation, migration, and survival assays where minimizing DMSO concentration is critical to preventing baseline solvent-induced apoptosis and ensuring reproducible growth factor responses .

Kinase Pathway Deconvolution

Serves as a highly selective VEGFR/PDGFR probe in comparative oncology studies where Raf-pathway interference—commonly seen with broad-spectrum alternatives like Sorafenib—must be strictly avoided to accurately map signaling cascades.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

418.051880 Da

Monoisotopic Mass

418.051880 Da

Heavy Atom Count

27

Appearance

White to off-white crystalline solid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3AMG9AK8TJ

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Dates

Last modified: 08-15-2023
1: Giatromanolaki A, Koukourakis MI, Sivridis E, Gatter KC, Trarbach T, Folprecht G, Shi MM, Lebwohl D, Jalava T, Laurent D, Meinhardt G, Harris AL; Tumour and Angiogenesis Research Group. Vascular density analysis in colorectal cancer patients treated with vatalanib (PTK787/ZK222584) in the randomised CONFIRM trials. Br J Cancer. 2012 Sep 25;107(7):1044-50. doi: 10.1038/bjc.2012.369. Epub 2012 Aug 21. PubMed PMID: 22910317; PubMed Central PMCID: PMC3461163.
2: Wilson PM, Yang D, Azuma M, Shi MM, Danenberg KD, Lebwohl D, Sherrod A, Ladner RD, Zhang W, Danenberg PV, Trarbach T, Folprecht G, Meinhardt G, Lenz HJ. Intratumoral expression profiling of genes involved in angiogenesis in colorectal cancer patients treated with chemotherapy plus the VEGFR inhibitor PTK787/ZK 222584 (vatalanib). Pharmacogenomics J. 2012 Jun 5. doi: 10.1038/tpj.2012.23. [Epub ahead of print] PubMed PMID: 22664478.
3: Liu S, Xu C, Li G, Liu H, Xie J, Tu G, Peng H, Qiu S, Liang S. Vatalanib decrease the positive interaction of VEGF receptor-2 and P2X(2/3) receptor in chronic constriction injury rats. Neurochem Int. 2012 May;60(6):565-72. doi: 10.1016/j.neuint.2012.02.006. Epub 2012 Feb 15. PubMed PMID: 22361062.
4: Jones SF, Spigel DR, Yardley DA, Thompson DF, Burris HA 3rd. A phase I trial of vatalanib (PTK/ZK) in combination with bevacizumab in patients with refractory and/or advanced malignancies. Clin Adv Hematol Oncol. 2011 Nov;9(11):845-52. PubMed PMID: 22252616.
5: Jahan T, Gu L, Kratzke R, Dudek A, Otterson GA, Wang X, Green M, Vokes EE, Kindler HL. Vatalanib in malignant mesothelioma: a phase II trial by the Cancer and Leukemia Group B (CALGB 30107). Lung Cancer. 2012 Jun;76(3):393-6. doi: 10.1016/j.lungcan.2011.11.014. Epub 2011 Dec 22. PubMed PMID: 22197613.
6: Koukourakis MI, Giatromanolaki A, Sivridis E, Gatter KC, Trarbach T, Folprecht G, Shi MM, Lebwohl D, Jalava T, Laurent D, Meinhardt G, Harris AL. Prognostic and predictive role of lactate dehydrogenase 5 expression in colorectal cancer patients treated with PTK787/ZK 222584 (vatalanib) antiangiogenic therapy. Clin Cancer Res. 2011 Jul 15;17(14):4892-900. doi: 10.1158/1078-0432.CCR-10-2918. Epub 2011 Jun 1. PubMed PMID: 21632858; PubMed Central PMCID: PMC3145151.
7: Gauler TC, Besse B, Mauguen A, Meric JB, Gounant V, Fischer B, Overbeck TR, Krissel H, Laurent D, Tiainen M, Commo F, Soria JC, Eberhardt WE. Phase II trial of PTK787/ZK 222584 (vatalanib) administered orally once-daily or in two divided daily doses as second-line monotherapy in relapsed or progressing patients with stage IIIB/IV non-small-cell lung cancer (NSCLC). Ann Oncol. 2012 Mar;23(3):678-87. doi: 10.1093/annonc/mdr255. Epub 2011 May 26. PubMed PMID: 21617019.
8: Joensuu H, De Braud F, Grignagni G, De Pas T, Spitalieri G, Coco P, Spreafico C, Boselli S, Toffalorio F, Bono P, Jalava T, Kappeler C, Aglietta M, Laurent D, Casali PG. Vatalanib for metastatic gastrointestinal stromal tumour (GIST) resistant to imatinib: final results of a phase II study. Br J Cancer. 2011 May 24;104(11):1686-90. doi: 10.1038/bjc.2011.151. Epub 2011 May 3. PubMed PMID: 21540861; PubMed Central PMCID: PMC3111164.
9: Spigel D, Jones S, Hainsworth J, Infante J, Greco FA, Thompson D, Doss H, Burris H. A phase I trial to determine the safety of imatinib in combination with vatalanib in patients with advanced malignancies. Cancer Invest. 2011 May;29(4):308-12. doi: 10.3109/07357907.2011.568567. PubMed PMID: 21469980.
10: Sobrero AF, Bruzzi P. Vatalanib in advanced colorectal cancer: two studies with identical results. J Clin Oncol. 2011 May 20;29(15):1938-40. doi: 10.1200/JCO.2010.33.2429. Epub 2011 Apr 4. PubMed PMID: 21464409.
11: Kłosowska-Wardęga A, Hasumi Y, Ahgren A, Heldin CH, Hellberg C. Combination therapy using imatinib and vatalanib improves the therapeutic efficiency of paclitaxel towards a mouse melanoma tumor. Melanoma Res. 2010 Oct 21. [Epub ahead of print] PubMed PMID: 20975605.
12: Gerstner ER, Eichler AF, Plotkin SR, Drappatz J, Doyle CL, Xu L, Duda DG, Wen PY, Jain RK, Batchelor TT. Phase I trial with biomarker studies of vatalanib (PTK787) in patients with newly diagnosed glioblastoma treated with enzyme inducing anti-epileptic drugs and standard radiation and temozolomide. J Neurooncol. 2011 Jun;103(2):325-32. doi: 10.1007/s11060-010-0390-7. Epub 2010 Sep 7. PubMed PMID: 20821342.
13: Zhang YH, Yue ZJ, Zhang H, Tang GS, Wang Y, Liu JM. Temozolomide/PLGA microparticles plus vatalanib inhibits tumor growth and angiogenesis in an orthotopic glioma model. Eur J Pharm Biopharm. 2010 Nov;76(3):371-5. doi: 10.1016/j.ejpb.2010.08.011. Epub 2010 Sep 9. PubMed PMID: 20816959.
14: Cook N, Basu B, Biswas S, Kareclas P, Mann C, Palmer C, Thomas A, Nicholson S, Morgan B, Lomas D, Sirohi B, Mander AP, Middleton M, Corrie PG. A phase 2 study of vatalanib in metastatic melanoma patients. Eur J Cancer. 2010 Oct;46(15):2671-3. doi: 10.1016/j.ejca.2010.07.014. Epub 2010 Aug 25. PubMed PMID: 20800475.
15: Paesler J, Gehrke I, Gandhirajan RK, Filipovich A, Hertweck M, Erdfelder F, Uhrmacher S, Poll-Wolbeck SJ, Hallek M, Kreuzer KA. The vascular endothelial growth factor receptor tyrosine kinase inhibitors vatalanib and pazopanib potently induce apoptosis in chronic lymphocytic leukemia cells in vitro and in vivo. Clin Cancer Res. 2010 Jul 1;16(13):3390-8. doi: 10.1158/1078-0432.CCR-10-0232. Epub 2010 Jun 22. PubMed PMID: 20570929.
16: Jaeger-Lansky A, Cejka D, Ying L, Preusser M, Hoeflmayer D, Fuereder T, Koehrer S, Wacheck V. Effects of vatalanib on tumor growth can be potentiated by mTOR blockade in vivo. Cancer Biol Ther. 2010 Jun;9(11):919-27. Epub 2010 Jun 18. PubMed PMID: 20404549.
17: Chiorean EG, Malireddy S, Younger AE, Jones DR, Waddell MJ, Sloop MI, Yu M, Hall SD, Schneider B, Sweeney CJ. A phase I dose escalation and pharmacokinetic study of vatalanib (PTK787/ZK 222584) in combination with paclitaxel in patients with advanced solid tumors. Cancer Chemother Pharmacol. 2010 Aug;66(3):441-8. doi: 10.1007/s00280-009-1179-2. Epub 2009 Nov 29. PubMed PMID: 20091169.
18: Lankheet AG, Hillebrand MJ, Langenberg MH, Rosing H, Huitema AD, Voest EE, Schellens JH, Beijnen JH. A validated assay for the quantitative analysis of vatalanib in human EDTA plasma by liquid chromatography coupled with electrospray ionization tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2009 Nov 1;877(29):3625-30. doi: 10.1016/j.jchromb.2009.09.001. Epub 2009 Sep 6. PubMed PMID: 19762293.
19: Reardon DA, Egorin MJ, Desjardins A, Vredenburgh JJ, Beumer JH, Lagattuta TF, Gururangan S, Herndon JE 2nd, Salvado AJ, Friedman HS. Phase I pharmacokinetic study of the vascular endothelial growth factor receptor tyrosine kinase inhibitor vatalanib (PTK787) plus imatinib and hydroxyurea for malignant glioma. Cancer. 2009 May 15;115(10):2188-98. doi: 10.1002/cncr.24213. PubMed PMID: 19248046; PubMed Central PMCID: PMC2691174.
20: Los M, Roodhart JM, Voest EE. Target practice: lessons from phase III trials with bevacizumab and vatalanib in the treatment of advanced colorectal cancer. Oncologist. 2007 Apr;12(4):443-50. Review. PubMed PMID: 17470687.

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